1,4-Bis[(4-chlorophenyl)phenylmethyl]piperazine dihydrochloride
Overview
Description
1,4-Bis[(4-chlorophenyl)phenylmethyl]piperazine dihydrochloride is a chemical compound with the molecular formula C30H28Cl2N2. It is known for its applications in pharmaceutical research, particularly as an impurity standard for various antihistamines such as cetirizine dihydrochloride and meclozine dihydrochloride . This compound is characterized by its complex structure, which includes two chlorophenyl groups attached to a piperazine ring.
Mechanism of Action
Target of Action
The primary targets of 1,4-Bis[(4-chlorophenyl)phenylmethyl]piperazine dihydrochloride are H1 histamine receptors . These receptors play a crucial role in allergic reactions, causing symptoms such as inflammation, itching, and bronchoconstriction.
Mode of Action
This compound acts as an antagonist at H1 histamine receptors . By binding to these receptors, it prevents histamine from exerting its effects, thereby alleviating allergic symptoms.
Biochemical Pathways
The compound affects the histamine signaling pathway . By blocking H1 receptors, it inhibits the downstream effects of histamine, which include vasodilation, increased vascular permeability, and sensory nerve stimulation that leads to itching and pain.
Pharmacokinetics
As an h1 antagonist, it is likely to have good oral bioavailability and to be metabolized by the liver .
Result of Action
The molecular and cellular effects of the compound’s action include the reduction of inflammation and allergic symptoms . By blocking the action of histamine, it can alleviate symptoms such as itching, redness, and swelling.
Action Environment
Environmental factors such as the presence of allergens can influence the compound’s action, efficacy, and stability. For example, in an environment with high levels of allergens, more histamine is released, potentially requiring higher doses of the compound for effective symptom relief .
Preparation Methods
The synthesis of 1,4-Bis[(4-chlorophenyl)phenylmethyl]piperazine dihydrochloride typically involves the reaction of 4-chlorobenzhydryl chloride with piperazine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as chloroform or methanol, and may require heating and sonication to achieve the desired product . Industrial production methods often involve similar synthetic routes but are scaled up to accommodate larger quantities and may include additional purification steps to ensure the compound’s purity.
Chemical Reactions Analysis
1,4-Bis[(4-chlorophenyl)phenylmethyl]piperazine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorophenyl ketones, while reduction could produce chlorophenyl alcohols.
Scientific Research Applications
1,4-Bis[(4-chlorophenyl)phenylmethyl]piperazine dihydrochloride is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Pharmaceutical Research: It serves as an impurity standard for antihistamines like cetirizine dihydrochloride and meclozine dihydrochloride, aiding in the development and quality control of these drugs.
Biological Studies: The compound is used in studies investigating the pharmacokinetics and pharmacodynamics of related antihistamines.
Chemical Synthesis: It is employed as a starting material or intermediate in the synthesis of other complex organic molecules.
Comparison with Similar Compounds
1,4-Bis[(4-chlorophenyl)phenylmethyl]piperazine dihydrochloride is similar to other piperazine derivatives used in antihistamines, such as:
Cetirizine Dihydrochloride: A widely used antihistamine with fewer sedative effects compared to older antihistamines.
Meclozine Dihydrochloride: Another antihistamine used to treat motion sickness and vertigo
What sets this compound apart is its specific structure, which includes two chlorophenyl groups, making it a valuable impurity standard for quality control in pharmaceutical research.
Properties
IUPAC Name |
1,4-bis[(4-chlorophenyl)-phenylmethyl]piperazine;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H28Cl2N2.2ClH/c31-27-15-11-25(12-16-27)29(23-7-3-1-4-8-23)33-19-21-34(22-20-33)30(24-9-5-2-6-10-24)26-13-17-28(32)18-14-26;;/h1-18,29-30H,19-22H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLEQNCKNBPYHEY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl)C(C4=CC=CC=C4)C5=CC=C(C=C5)Cl.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H30Cl4N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
560.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
346451-15-8, 856841-95-7 | |
Record name | 1,4-bis((4-chlorophenyl)(phenyl)methyl)piperazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1,4-Bis[(4-chlorophenyl)phenylmethyl]piperazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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